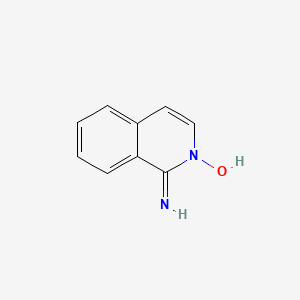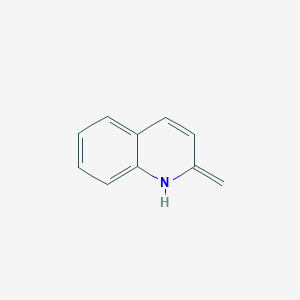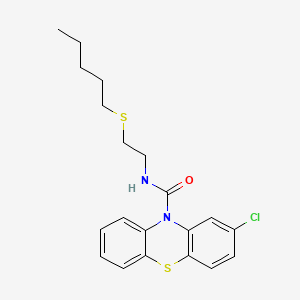![molecular formula C11H15NO5S2 B14631241 Morpholine, 4-[[(phenylsulfonyl)methyl]sulfonyl]- CAS No. 55116-75-1](/img/structure/B14631241.png)
Morpholine, 4-[[(phenylsulfonyl)methyl]sulfonyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholine, 4-[[(phenylsulfonyl)methyl]sulfonyl]- is an organic compound that features a morpholine ring substituted with a phenylsulfonylmethylsulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-[[(phenylsulfonyl)methyl]sulfonyl]- typically involves the reaction of morpholine with phenylsulfonylmethylsulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Morpholine, 4-[[(phenylsulfonyl)methyl]sulfonyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylsulfonylmethylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major products are typically sulfoxides or sulfones.
Reduction: The major products are the corresponding alcohols or amines.
Substitution: The major products depend on the nucleophile used, resulting in various substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
Morpholine, 4-[[(phenylsulfonyl)methyl]sulfonyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Morpholine, 4-[[(phenylsulfonyl)methyl]sulfonyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. The exact pathways involved depend on the specific biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Morpholine: A simpler structure without the phenylsulfonylmethylsulfonyl group.
4-Methylmorpholine: A morpholine derivative with a methyl group at the 4-position.
Phenylsulfonylmethylsulfonyl chloride: The precursor used in the synthesis of Morpholine, 4-[[(phenylsulfonyl)methyl]sulfonyl]-.
Uniqueness
Morpholine, 4-[[(phenylsulfonyl)methyl]sulfonyl]- is unique due to the presence of both the morpholine ring and the phenylsulfonylmethylsulfonyl group, which imparts distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
55116-75-1 |
|---|---|
Fórmula molecular |
C11H15NO5S2 |
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
4-(benzenesulfonylmethylsulfonyl)morpholine |
InChI |
InChI=1S/C11H15NO5S2/c13-18(14,11-4-2-1-3-5-11)10-19(15,16)12-6-8-17-9-7-12/h1-5H,6-10H2 |
Clave InChI |
NCSOZEAPIKWLFJ-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1S(=O)(=O)CS(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenethiol, 2-[(phenylmethyl)amino]-](/img/structure/B14631164.png)
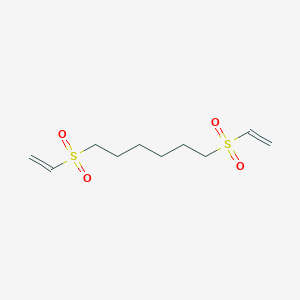
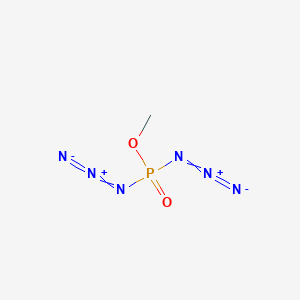
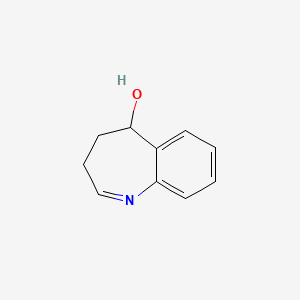

![10-(2-Methyl-2H-naphtho[2,3-d][1,3]dioxol-2-yl)dec-1-ene-3,7-diol](/img/structure/B14631178.png)

![5-(Chloromethyl)-3-[(cyclopent-1-en-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B14631186.png)
